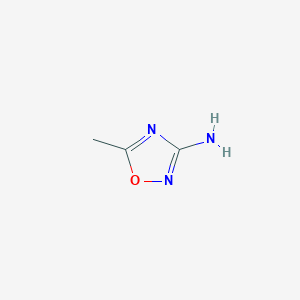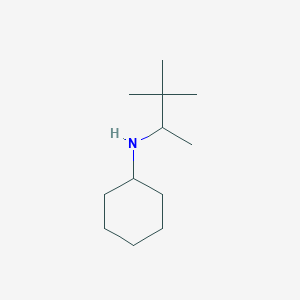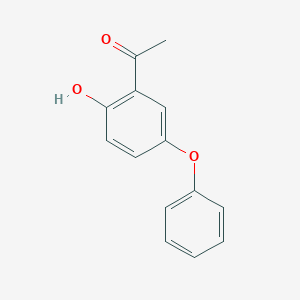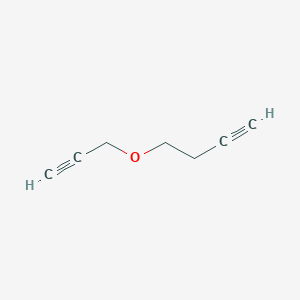
4-(Prop-2-yn-1-yloxy)but-1-yne
Descripción general
Descripción
4-(Prop-2-yn-1-yloxy)but-1-yne, also known as 4-propynyloxybut-1-yne, is an alkyne compound belonging to the class of organic compounds known as alkynes. It is a colorless, volatile liquid with a boiling point of 47.3°C. 4-propynyloxybut-1-yne is a versatile reagent used in organic synthesis and chemical research. It is widely used in the synthesis of various organic compounds, including polymers and other materials. In addition, 4-propynyloxybut-1-yne has been studied for its potential applications in medicine, biochemistry, and other areas.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 4-(Prop-2-yn-1-yloxy)but-1-yne and its derivatives have been utilized in the synthesis of various organic compounds. For example, the synthesis and crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one and related compounds were characterized, demonstrating the compound's relevance in structural chemistry and organic synthesis (Wang Yong-jian, 2010).
Chemical Reactions and Transformations
- This compound has been used to form new unsaturated amines via the Stevens rearrangement, showcasing its versatility in chemical reactions and transformations (M. Manukyan et al., 2018).
- It also plays a role in the functionalization of polyesters through thiol-yne chemistry, indicating its applicability in polymer science and materials engineering (Zhonghai Zhang et al., 2012).
Supramolecular Assembly
- The compound has been studied in the context of solid-state supramolecular assembly, particularly in the formation of alkynediol transition metal complexes, revealing its potential in the development of new materials and coordination chemistry (D. Braga et al., 1997).
Catalysis and Synthesis
- It is instrumental in catalyzed reactions such as the Sonogashira cross-coupling reaction, which is crucial in organic synthesis and the development of pharmaceuticals and fine chemicals (M. Feuerstein et al., 2006).
Biological Applications
- In the field of medicinal chemistry, derivatives of 4-(Prop-2-yn-1-yloxy)but-1-yne have been synthesized for potential applications as H3-antagonists, showing its relevance in the development of new therapeutic agents (Ragheed Al Rahmani et al., 2014).
Propiedades
IUPAC Name |
4-prop-2-ynoxybut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h1-2H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZAKRZEYYCBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452869 | |
| Record name | 4-[(Prop-2-yn-1-yl)oxy]but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-yn-1-yloxy)but-1-yne | |
CAS RN |
75405-46-8 | |
| Record name | 4-[(Prop-2-yn-1-yl)oxy]but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



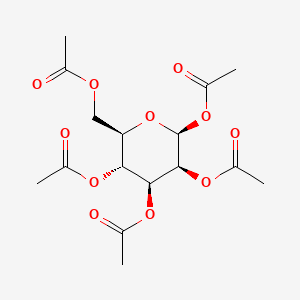
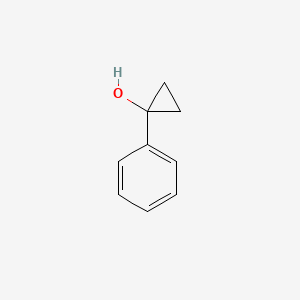

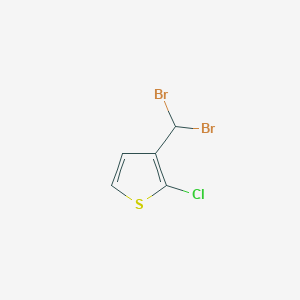
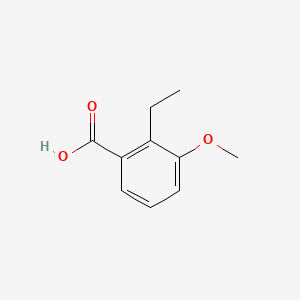

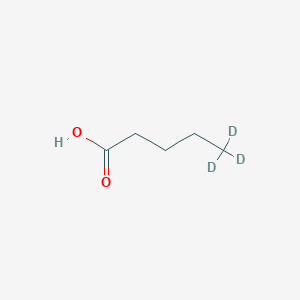
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
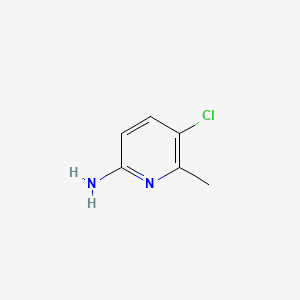
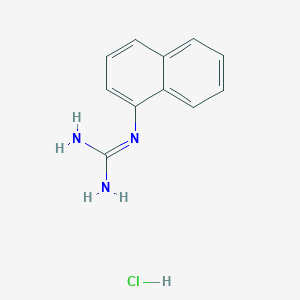
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
